molecular formula C8H7N3OS B14625158 3-(5-Methylthiophen-2-yl)prop-2-enoyl azide CAS No. 59207-22-6

3-(5-Methylthiophen-2-yl)prop-2-enoyl azide

Cat. No.: B14625158
CAS No.: 59207-22-6
M. Wt: 193.23 g/mol
InChI Key: DZDRCWREMYDJMX-UHFFFAOYSA-N
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Description

3-(5-Methylthiophen-2-yl)prop-2-enoyl azide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 3-(5-Methylthiophen-2-yl)prop-2-enoyl azide typically involves the reaction of 5-methylthiophene-2-carboxaldehyde with appropriate reagents to form the desired azide compound. One common method involves the use of hydrazine hydrate and sodium nitrite under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(5-Methylthiophen-2-yl)prop-2-enoyl azide undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5-Methylthiophen-2-yl)prop-2-enoyl azide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(5-Methylthiophen-2-yl)prop-2-enoyl azide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(5-Methylthiophen-2-yl)prop-2-enoyl azide can be compared with other thiophene derivatives such as:

Properties

CAS No.

59207-22-6

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

3-(5-methylthiophen-2-yl)prop-2-enoyl azide

InChI

InChI=1S/C8H7N3OS/c1-6-2-3-7(13-6)4-5-8(12)10-11-9/h2-5H,1H3

InChI Key

DZDRCWREMYDJMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)N=[N+]=[N-]

Origin of Product

United States

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